molecular formula C15H15N3O3 B2915984 N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide CAS No. 352013-18-4

N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide

Cat. No.: B2915984
CAS No.: 352013-18-4
M. Wt: 285.303
InChI Key: XLUPFHYDRAMGJK-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” is an organic compound that belongs to the class of amides It features a methoxyphenyl group and a pyridinylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” typically involves the reaction of 2-methoxyaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with ethyl chloroformate to yield the final ethanediamide compound. The reaction conditions often include:

  • Solvents: Ethanol, methanol, or dichloromethane
  • Catalysts: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Hydroxylated derivatives

    Reduction: Corresponding amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, “N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, such compounds might be used in the development of new materials, including polymers and resins, due to their structural properties.

Mechanism of Action

The mechanism of action of “N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide
  • N-(2-hydroxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide
  • N-(2-methoxyphenyl)-N’-(pyridin-3-ylmethyl)ethanediamide

Uniqueness

“N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” is unique due to the specific positioning of the methoxy group and the pyridinylmethyl group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-8-3-2-7-12(13)18-15(20)14(19)17-10-11-6-4-5-9-16-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUPFHYDRAMGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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